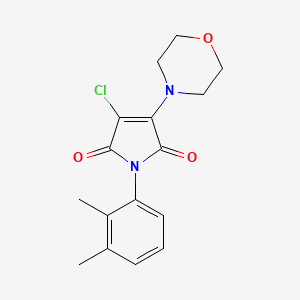

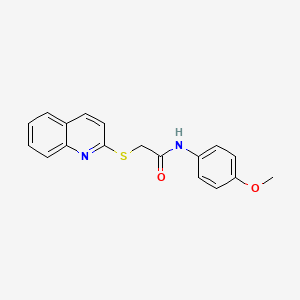

![molecular formula C18H14N2O3S B5546358 2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one" typically involves multi-step processes that may include condensation reactions, cyclization, and the use of specific catalysts or conditions to promote the desired chemical transformations. For instance, a novel ionic liquid-mediated synthesis approach has been developed for producing related heterocyclic compounds, showcasing the innovative methods employed in synthesizing such complex molecules (Yadav et al., 2012).

Molecular Structure Analysis

The analysis of the molecular structure of such compounds often involves various spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms within the molecule. Crystallographic studies provide insights into the spatial arrangement of molecules, revealing their geometric configuration and intermolecular interactions, which are crucial for understanding their chemical reactivity and properties (Banu et al., 2014).

Chemical Reactions and Properties

Compounds like "2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one" exhibit a range of chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of the thiazolo and benzimidazole moieties can facilitate various nucleophilic and electrophilic reactions, contributing to the compound's chemical versatility. Research into similar compounds has explored their reactivity, highlighting the potential for synthesizing a broad array of derivatives with varying properties and applications (Siddiqui et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular configuration. These properties are essential for determining the conditions under which the compounds can be used, stored, and applied in various contexts. Detailed studies on related compounds provide valuable information on how molecular alterations can impact these physical characteristics (Potopnyk et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Properties

A study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, noting their potential in pharmacology. Compounds with similar structures demonstrated significant DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific bacteria. Importantly, one compound exhibited cytotoxicity against cancer cell lines, suggesting its potential for use in chemotherapy strategies with minimal cytotoxicity (Gür et al., 2020).

Antiviral Activity

Research on imidazo[1,5-a]-1,3,5-triazine derivatives, bearing structural similarities, revealed inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, highlighting the importance of molecular structure in antiviral applications (Golankiewicz et al., 1995).

Synthetic Methodologies

Another aspect of research focuses on the synthesis of 2-substituted benzo-azoles, providing insights into methodologies for creating compounds with potential therapeutic applications. The study showcases efficient synthetic routes for benzimidazoles, benzothiazoles, and benzoxazoles, crucial for further pharmaceutical research (Suzuki et al., 1976).

N-Protecting Groups

The use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxides illustrates the compound's role in facilitating chemical reactions. This research contributes to the broader field of synthetic chemistry, enabling the development of novel compounds with varied applications (Grunder-Klotz et al., 1991).

Anticancer Activity

The synthesis of novel 2-substituted benzimidazole derivatives has been explored, revealing significant anticancer activity against various cancer cell lines. Such studies underscore the potential of structurally similar compounds in oncology, offering avenues for the development of new cancer therapies (Refaat, 2010).

Eigenschaften

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20-14-6-4-3-5-13(14)19-18(20)24-16/h3-10H,1-2H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFUCNCDCUXVFE-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)